molecular formula C12H11N5OS B5202961 N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide

Cat. No. B5202961
M. Wt: 273.32 g/mol
InChI Key: FRQIXJKVNLDKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide, also known as BZML, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BZML is a heterocyclic compound that consists of a benzothiadiazole ring and a pyrazole ring, which are connected by a carboxamide functional group.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in cancer therapy involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of PI3K, Akt, and mTOR, which results in the induction of apoptosis and the suppression of angiogenesis. In addition, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to induce autophagy, which is a cellular process that promotes the degradation of damaged proteins and organelles.
Biochemical and physiological effects:
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the suppression of angiogenesis, and the induction of autophagy. In addition, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in lab experiments is its high purity, which can be achieved through recrystallization. In addition, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide is relatively easy to synthesize and has a well-defined chemical structure, which makes it a useful tool for studying the mechanism of action of various biological processes. However, one of the limitations of using N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain applications.

Future Directions

There are several future directions for the research of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide. One direction is to explore its potential applications in other fields, such as energy storage and catalysis. Another direction is to investigate its mechanism of action in more detail, particularly in the context of cancer therapy. In addition, the development of new synthetic methods for N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide could lead to the synthesis of new derivatives with improved properties. Finally, the development of new formulations of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide with improved solubility could expand its potential applications in various fields.

Synthesis Methods

The synthesis of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide involves the reaction of 2,1,3-benzothiadiazole-5-carbaldehyde with N-methyl-1H-pyrazole-3-carboxamide in the presence of a base catalyst. The reaction proceeds through a condensation reaction, which results in the formation of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide. The purity of the synthesized N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide can be improved by recrystallization.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields, including optoelectronics, bioimaging, and cancer therapy. In optoelectronics, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been used as a fluorescent probe for the detection of metal ions and as a material for organic light-emitting diodes. In bioimaging, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been used as a fluorescent probe for the detection of reactive oxygen species and as a contrast agent for magnetic resonance imaging. In cancer therapy, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS/c1-17(12(18)10-4-5-13-14-10)7-8-2-3-9-11(6-8)16-19-15-9/h2-6H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQIXJKVNLDKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=NSN=C2C=C1)C(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.